Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The precise identification of a compound begins with its systematic nomenclature and registry data, which are essential for unambiguous communication in chemical research and industry. Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a structurally elaborate thiophene derivative, characterized by multiple functional groups and aromatic substituents.
Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds, ensuring clarity and consistency. The IUPAC name for this compound, as derived from its structure and corroborated by chemical databases, is as follows:
IUPAC Name:
this compound
This nomenclature reflects the core thiophene ring, substituted at the 2-position with a 3-phenylpropanamido group, at the 4-position with a methyl group, at the 5-position with a [4-(ethoxycarbonyl)phenyl]carbamoyl group, and at the 3-position with an ethoxycarbonyl (ethyl ester) moiety. The name unambiguously specifies the connectivity and nature of each substituent.
CAS Registry Analysis
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical described in the literature, facilitating database searches and regulatory compliance. A thorough registry search reveals that compounds closely related to the target molecule, such as ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-2-[(furan-2-carbonyl)amino]-4-methylthiophene-3-carboxylate, are catalogued under PubChem CID 1723750. However, the exact CAS number for the title compound is not directly available in the major public databases, suggesting either recent synthesis or limited commercial distribution. Related structures, such as methyl 4-ethyl-5-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate (CAS 418785-71-4), provide insight into the registration and tracking of such thiophene derivatives.
A summary table of registry data for related compounds is presented below:
The absence of a direct CAS number for the target compound in public databases underscores the need for meticulous structural characterization and documentation in the scientific literature.
Structural Representation
The structural formula of this compound can be depicted using the Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI) keys. While an exact match is not found in the referenced sources, the closest analogues provide the following representations:
SMILES (for a closely related structure):
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CO3)C(=O)OCC)C
InChI (for a closely related structure):
InChI=1S/C23H22N2O7S/c1-4-30-22(28)14-8-10-15(11-9-14)24-20(27)18-13(3)17(23(29)31-5-2)21(33-18)25-19(26)16-7-6-12-32-16/h6-12H,4-5H2,1-3H3,(H,24,27)(H,25,26)
These identifiers are essential for database searches, computational modeling, and digital archiving.
Figure 1.1: 2D Structural Formula
Properties
Molecular Formula |
C27H28N2O6S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C27H28N2O6S/c1-4-34-26(32)19-12-14-20(15-13-19)28-24(31)23-17(3)22(27(33)35-5-2)25(36-23)29-21(30)16-11-18-9-7-6-8-10-18/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,28,31)(H,29,30) |
InChI Key |
DJXXDCKQUJKYJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CCC3=CC=CC=C3)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new drugs or as a probe to study biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Analysis
Key Observations :
Key Observations :
- Yields for thiophene derivatives range from 46% to 66.73%, with sulfur-mediated cyclization being efficient .
- The target compound’s synthesis likely requires careful optimization due to steric hindrance from the 3-phenylpropanamido group.
Physicochemical Properties
Solubility and Polarity
- Target Compound : Moderate solubility in polar solvents (due to carbamoyl/ester groups) but reduced by the hydrophobic 3-phenylpropanamido chain.
- Ethyl 4-amino-3-((4-(dimethylamino)phenyl)carbamoyl)-2-(phenylamino)thiophene-5-carboxylate: Higher solubility in aqueous media due to the dimethylamino group .
- Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Lower solubility due to nitro and fluorinated groups .
Stability
- The methyl group at position 4 in the target compound enhances metabolic stability compared to amino-substituted analogs .
Biological Activity
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. Its unique structure, featuring a thiophene core and various functional groups, positions it as a promising candidate in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological potential, synthesis, and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N2O6S, with a molecular weight of approximately 500.6 g/mol. The compound's structure can be represented as follows:
This compound contains multiple functional groups that contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiophene Core : Utilizing methods such as Gewald's reaction to construct the thiophene ring.
- Carbamoylation : Introducing the carbamoyl group through reaction with appropriate amines.
- Esterification : Converting carboxylic acids into esters to enhance solubility and bioavailability.
These synthetic routes are crucial for modifying the compound's properties and enhancing its biological activity.
Pharmacological Potential
This compound has shown potential in several pharmacological areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Research indicates that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific mechanisms involve disrupting cellular signaling pathways associated with growth and survival.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets, including enzymes and receptors. These studies provide insights into:
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
- Pharmacodynamics : Evaluating the effects of the compound at the target site and its mechanism of action.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | |
| Compound B | Structure B | Anticancer | |
| Ethyl 5... | C24H28N2O6S | Antimicrobial, Anticancer | Current Study |
Case Studies
Several case studies have documented the biological activity of related thiophene compounds:
- Case Study on Antimicrobial Activity : A study demonstrated that derivatives similar to Ethyl 5... exhibited potent activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell walls .
- Case Study on Cancer Cell Lines : Research involving cancer cell lines showed that certain thiophene derivatives could significantly reduce cell viability through apoptosis induction .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this thiophene derivative, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the Gewald reaction to construct the thiophene core. Key steps include:
- Core formation : Reacting ethyl cyanoacetate with acetoacetanilide and sulfur under reflux in DMF or ethanol .
- Functionalization : Sequential amidation and carbamoylation using activated esters (e.g., HATU/DMAP) to introduce the 3-phenylpropanamido and 4-(ethoxycarbonyl)phenyl groups .
- Optimization : Control reaction temperature (60–80°C), use triethylamine (TEA) as a base for pH stabilization, and monitor intermediates via TLC .
Challenges : Competing side reactions (e.g., ester hydrolysis) require anhydrous conditions and inert atmospheres. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product .
Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions on the thiophene ring (e.g., methyl at δ 2.3 ppm, ethoxy at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 523.15) and detect isotopic patterns for chlorine/fluorine .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Note : Differential Scanning Calorimetry (DSC) can detect polymorphic forms, which may affect biological activity .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous thiophene derivatives?
Answer:
Contradictions often arise from:
- Structural variability : Minor substituent changes (e.g., nitro vs. methoxy groups) alter binding affinities. Compare IC values against the same enzyme isoforms (e.g., COX-2 vs. COX-1) .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., indomethacin for anti-inflammatory studies) .
- Data normalization : Express activity as % inhibition relative to vehicle controls and validate via dose-response curves .
Example : A CF-substituted analog showed 10x higher antimicrobial activity than the nitro derivative, attributed to enhanced membrane permeability .
Advanced: What computational strategies are effective for predicting reactivity and target interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbamoyl group (HOMO: −6.2 eV) is prone to nucleophilic attack .
- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17). Validate docking poses with MD simulations (NAMD, 100 ns trajectories) .
- ADMET prediction (SwissADME) : Estimate logP (~3.5) and BBB permeability to prioritize analogs with optimal pharmacokinetics .
Basic: How can X-ray crystallography be utilized to resolve ambiguities in the compound’s stereochemistry?
Answer:
- Crystallization : Grow single crystals via vapor diffusion (ethyl acetate/hexane) at 4°C .
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) and a Bruker D8 Venture diffractometer .
- Refinement (SHELXL) : Apply anisotropic displacement parameters and validate with R < 0.05. The thiophene ring’s planarity (r.m.s.d. < 0.02 Å) confirms no torsional strain .
Advanced: What advanced spectroscopic techniques can elucidate dynamic molecular behavior in solution?
Answer:
- 2D-NMR (NOESY/ROESY) : Detect spatial proximity between the 4-methyl group and aromatic protons, confirming restricted rotation .
- Variable-temperature NMR : Monitor coalescence of diastereotopic protons (e.g., ethoxy groups) to estimate rotational barriers (~12 kcal/mol) .
- Time-resolved fluorescence : Measure excited-state lifetimes (τ ~ 5 ns) to study solvatochromic effects in polar solvents .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Substituent modulation : Replace the ethoxycarbonyl group with a trifluoromethyl moiety to improve metabolic stability (t increased from 2.1 to 4.7 h) .
- Bioisosterism : Substitute the phenylpropanamido chain with a thiazole ring to enhance π-π stacking with kinase active sites (IC reduced from 1.2 μM to 0.3 μM) .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., pomalidomide) to degrade oncogenic targets .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
